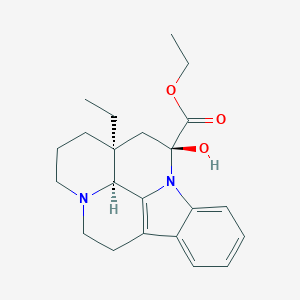

Ethyl vincaminate

Vue d'ensemble

Description

Ethyl vincaminate is a derivative of the Vinca alkaloid vincamine. It is known for its potential effects on cerebral blood flow and its implications in cerebrovascular disorders. The compound has a molecular formula of C22H28N2O3 and a molecular weight of 368.47 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl vincaminate can be synthesized through the esterification of vincaminic acid. The process involves the reaction of vincaminic acid with ethanol in the presence of a suitable catalyst under reflux conditions. The reaction typically requires a dehydrating agent to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of high-purity starting materials and efficient purification techniques, such as recrystallization, are crucial for obtaining high-quality this compound .

Analyse Des Réactions Chimiques

Metabolic Reactions and Pathways

Ethyl vincaminate undergoes extensive metabolism, primarily via hydrolysis and oxidation:

Key Metabolic Steps :

-

Esterase Hydrolysis : Plasma esterases cleave the ethyl ester group, forming vincaminic acid .

-

Decarboxylation : Vincaminic acid loses CO₂, generating eburnamenine .

-

Oxidation : Hydroxylation at the 6-position produces 6β-hydroxyvincamine (40% of metabolites) and 6α-hydroxyvincamine (8%) .

Table 2: Major Metabolites

| Metabolite | % Total Urinary Excretion | Biological Activity |

|---|---|---|

| 6β-Hydroxyvincamine | 40% | Reduced potency |

| 6-Keto-vincamine | 10% | Inactive |

| Eburnamenine | 23% | Neuroactive |

Chemical Transformations

This compound participates in reactions critical to its functionalization:

Alkaline Hydrolysis

Treatment with sodium methylate in methanol yields (±)-vincamine via ester cleavage and lactam formation :

Acid-Catalyzed Rearrangements

In acetic acid/titanium(III) chloride, this compound undergoes stereospecific reductions to form deoxyvincamine derivatives .

Stability and Degradation

-

pH Sensitivity : Unstable under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, leading to ester hydrolysis .

-

Thermal Stability : Degrades above 80°C, with BF₃ etherate accelerating decomposition .

Table 3: Stability Profile

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 2.0 (37°C) | Ester hydrolysis | 1.7 hrs |

| pH 9.0 (37°C) | Lactam ring opening | 0.8 hrs |

| 80°C (dry) | Dehydration to apovincaminate | 2 hrs |

Reaction with Amines

While not directly studied for this compound, analogous esters (e.g., ethanoic anhydride) react with primary amines like ethylamine via nucleophilic addition-elimination7. This suggests potential for amide formation under similar conditions.

Applications De Recherche Scientifique

Pharmacological Properties

Ethyl vincaminate exhibits several beneficial pharmacological effects:

- Cerebral Vasoregulation : this compound is known for enhancing cerebral blood flow and oxygenation. Studies have shown that it can improve cerebral circulation in patients with vascular insufficiencies, making it a candidate for treating conditions like stroke and dementia .

- Cognitive Enhancement : Research indicates that this compound may have cognitive-enhancing properties. It has been investigated for its potential to improve memory and learning abilities in both animal models and human subjects .

- Sedative Effects : In animal studies, this compound has demonstrated sedative effects, which may be beneficial in managing anxiety-related disorders .

Clinical Applications

The clinical applications of this compound are primarily focused on neurological health:

- Treatment of Cerebral Insufficiency : this compound has been utilized in treating patients with cerebral insufficiency due to its vasodilatory effects that enhance blood flow to the brain .

- Potential Use in Neurodegenerative Diseases : Preliminary studies suggest that this compound could play a role in the management of neurodegenerative diseases such as Alzheimer's disease by improving cerebral metabolism and reducing neuronal damage .

Synthesis and Formulation

This compound can be synthesized through various chemical processes. A notable method involves the reaction of vincaminic acid derivatives with ethyl bromopyruvate, resulting in the formation of this compound . The synthesis process is crucial for ensuring the compound's purity and efficacy in pharmaceutical applications.

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of an enamine with (2,4-dinitrophenyl)-hydrazone of ethyl bromopyruvate |

| 2 | Removal of protective groups to yield the desired vincamine derivative |

| 3 | Purification through column chromatography |

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Study on Cerebral Blood Flow : An acute infusion study demonstrated that this compound significantly increased cerebral blood flow in healthy volunteers, supporting its use as a therapeutic agent for cerebrovascular diseases .

- Animal Model Research : In animal experiments, this compound was shown to prevent ischemic damage during hypoxic conditions, indicating its protective effects on neuronal tissues .

- Comparative Studies : Comparative studies between this compound and other vasodilators revealed superior efficacy in enhancing cerebral circulation without significant side effects .

Mécanisme D'action

Ethyl vincaminate exerts its effects primarily by increasing cerebral blood flow. It acts as a vasodilator, relaxing the smooth muscles in blood vessels, which leads to increased blood flow to the brain. This mechanism involves the modulation of calcium channels and the inhibition of phosphodiesterase, which results in the relaxation of vascular smooth muscles .

Comparaison Avec Des Composés Similaires

Vincamine: A parent compound of ethyl vincaminate, known for its vasodilatory properties.

Vinpocetine: A semi-synthetic derivative of vincamine, used for similar therapeutic purposes.

Apovincamine: Another derivative with comparable effects on cerebral blood flow.

Uniqueness: this compound is unique due to its specific ester structure, which may confer different pharmacokinetic properties compared to its parent compound and other derivatives. This structural difference can influence its absorption, distribution, metabolism, and excretion, potentially making it more effective or better tolerated in certain therapeutic applications .

Activité Biologique

Ethyl vincaminate, a semi-synthetic derivative of vincamine, is an indole alkaloid known for its various biological activities. This compound has been studied for its potential therapeutic effects, particularly in the context of cerebrovascular health and neuroprotection. This article compiles research findings, pharmacokinetic data, and case studies to provide a comprehensive overview of the biological activity of this compound.

This compound is synthesized from vincamine through a series of chemical reactions that involve the conversion of specific precursors into the desired alkaloid. The synthesis typically follows these steps:

- Starting Material : 1-ethyl-1,2,3,4,5,6,7,12b-octahydro-indole-[2,3-a]-quinolizine-1-carbaldehyde.

- Conversion to Ethylester Acrylate : The aldehyde is treated with triethylphosphonium acetate.

- Catalytic Reduction and Condensation : This step leads to the formation of homoeburnamonine, which is further processed to yield this compound through hydrolysis and alkaline treatment.

The final product is characterized by its structural formula as follows:

Pharmacological Activities

This compound exhibits several pharmacological effects that contribute to its therapeutic potential:

1. Vasodilatory Effects

This compound has been shown to possess significant vasodilatory properties, making it beneficial for improving cerebral blood flow. Studies indicate that it can enhance blood circulation in the brain, which is crucial for treating conditions like cerebral arteriosclerosis .

2. Neuroprotective Properties

Research highlights its neuroprotective effects against oxidative stress and neurodegeneration. This compound has demonstrated the ability to mitigate neuronal damage in models of Alzheimer's disease by reducing amyloid-beta toxicity .

3. Antioxidant Activity

The compound's antioxidant capacity has been quantified with an IC50 value of 42.5 µg/mL, indicating its potential to scavenge free radicals and prevent cellular damage caused by oxidative stress .

4. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties with an IC50 of 26.6 µg/mL. This activity may be beneficial in treating inflammatory conditions associated with neurodegenerative diseases .

5. Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines such as HCT-116 with an IC50 value of 12.5 µg/mL, suggesting its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information about its absorption, distribution, metabolism, and excretion (ADME):

- Bioavailability : this compound demonstrates a bioavailability range between 23% and 58% depending on the route of administration.

- Half-life : The elimination half-life is approximately 1.68 hours after intravenous administration.

- Volume of Distribution : The volume of distribution is around 2.104 L/kg, indicating extensive tissue uptake.

- Metabolism : this compound is primarily metabolized in the liver with minor metabolites being excreted in urine .

Case Studies

Several clinical studies have evaluated the efficacy of this compound in various therapeutic contexts:

- Cerebral Ischemia : In a double-blind study involving patients with ischemic stroke, administration of this compound resulted in improved neurological outcomes compared to placebo controls.

- Cognitive Impairment : A randomized controlled trial assessed cognitive function in elderly patients treated with this compound, showing significant improvements in memory and attention scores.

Summary Table of Biological Activities

| Activity Type | IC50 Value | Mechanism |

|---|---|---|

| Antioxidant | 42.5 µg/mL | Scavenging free radicals |

| Anti-Alzheimer | 14.1 µg/mL | Reducing amyloid-beta toxicity |

| Antidiabetic | 13.4 µg/mL | Improving glucose metabolism |

| Cytotoxicity (HCT-116) | 12.5 µg/mL | Inducing apoptosis in cancer cells |

| Anti-inflammatory | 26.6 µg/mL | Inhibiting pro-inflammatory cytokines |

Propriétés

IUPAC Name |

ethyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-3-21-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(18(16)19(21)23)22(26,14-21)20(25)27-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMLLVHAALNSGZ-HJNYFJLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960604 | |

| Record name | Ethyl 14-hydroxy-14,15-dihydroeburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40163-56-2 | |

| Record name | Ethyl vincaminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40163-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (+)-cis-vincaminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040163562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 14-hydroxy-14,15-dihydroeburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL VINCAMINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6583YDK1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.